molecular formula C13H18N2O3 B2966810 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide CAS No. 335204-57-4

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide

Cat. No.: B2966810
CAS No.: 335204-57-4
M. Wt: 250.298
InChI Key: YMKLAXSFMYVALZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(2-methyl-4-nitrophenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with two methyl groups at the 2-position of the aliphatic chain. The aromatic moiety consists of a 2-methyl-4-nitrophenyl group, which introduces steric bulk and electronic effects due to the nitro (-NO₂) and methyl (-CH₃) substituents.

Properties

IUPAC Name

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-5-13(3,4)12(16)14-11-7-6-10(15(17)18)8-9(11)2/h6-8H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKLAXSFMYVALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide typically involves the reaction of 2-methyl-4-nitroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide, we analyze its structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Analysis

The table below compares key structural features of related butanamide derivatives:

Compound Name Molecular Formula Aliphatic Substituent Aromatic Substituent Key Features
2,2-Dimethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 2,2-dimethyl 2-methyl, 4-nitro Steric hindrance from dimethyl group; nitro enhances electrophilicity
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 2-ethyl 2-methyl, 4-nitro Longer aliphatic chain increases lipophilicity
2-Methyl-N-(2-phenylethyl)butanamide C₁₃H₁₉NO 2-methyl 2-phenylethyl Lacks nitro group; phenyl group enhances π-π interactions
(S)-3-Methyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₂H₁₅N₂O₃ 3-methyl 2-methyl, 4-nitro Methyl position affects conformational flexibility

Key Observations :

  • Electronic Effects : The nitro group at the 4-position on the aromatic ring enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors. This feature is shared with 2-ethyl and 3-methyl analogs .
  • Lipophilicity : The ethyl group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide increases logP compared to the dimethyl variant, suggesting differences in membrane permeability .
Computational and Theoretical Predictions

Quantum chemical methods (e.g., QSPR, molecular docking) predict that nitro-substituted butanamides exhibit distinct charge distributions and dipole moments. For example:

  • The nitro group in 2-methyl-4-nitrophenyl derivatives creates a strong electron-deficient region, favoring interactions with electron-rich biological targets .
  • Molecular dynamics simulations suggest that 2,2-dimethyl substitution may stabilize the compound in hydrophobic binding pockets due to reduced polarity .

Biological Activity

2,2-Dimethyl-N-(2-methyl-4-nitrophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a butanamide structure with a dimethyl and a nitrophenyl substituent, which may influence its biological interactions. The presence of the nitro group is particularly notable as it can participate in redox reactions, potentially affecting the compound's reactivity and interaction with biological macromolecules.

The biological activity of 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may interact with targets such as nicotinamide N-methyltransferase (NNMT) or cyclooxygenases (COX) involved in inflammatory pathways .
  • Receptor Modulation : The amide bond may facilitate binding to protein receptors, influencing various signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anti-inflammatory Effects : Compounds with amide functionalities have shown promising anti-inflammatory activities by inhibiting COX enzymes and reducing pro-inflammatory cytokines like IL-1β and TNF-α .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MICs) indicating effective inhibition .
  • Cytotoxicity : The potential cytotoxic effects of similar compounds have been studied, revealing varying degrees of toxicity depending on structural modifications .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide:

StudyFindings
Four synthesized compounds showed potent inhibition of IL-1β and IL-6 mRNA expression in vitro, suggesting anti-inflammatory potential.
Novel benzoxazole derivatives exhibited MIC values ranging from 1.8 to 6.9 μg/mL against Mtb, indicating strong antimicrobial activity linked to amide functionalities.
Research on pyrimidine derivatives highlighted significant reductions in iNOS and COX-2 mRNA expressions, showcasing the anti-inflammatory effects of amide-containing structures.

Q & A

Q. Table 1: Key Spectroscopic Signatures

TechniqueObserved SignalAssignment
1^1H NMRδ 2.1 (s, 6H)(CH3_3)2_2C
13^13C NMRδ 175.2Amide C=O
FT-IR1520 cm1^{-1}NO2_2 asymmetric stretch

Q. Table 2: Computational Tools for Reaction Design

ToolApplicationReference
Gaussian 16Transition state optimization
AutoDock VinaProtein-ligand docking
COMSOL MultiphysicsProcess simulation and optimization

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